Boc-Ala-OH-3,3,3-d3
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Description
Boc-Ala-OH-3,3,3-d3 is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 192.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-Ala-OH-3,3,3-d3, also known as L-Alanine-3,3,3-d3-N-t-BOC, is a derivative of the non-essential amino acid Alanine
Mode of Action
As a derivative of alanine, it may be involved in protein synthesis and metabolism .
Biochemical Pathways
Alanine, the parent compound of this compound, plays a key role in the glucose-alanine cycle . This cycle allows the body to convert non-carbohydrate sources, like amino acids, into glucose.
Result of Action
As a derivative of Alanine, it may have roles in protein synthesis and metabolism .
Biological Activity
Boc-Ala-OH-3,3,3-d3 (N-(tert-Butoxycarbonyl)-L-alanine-3,3,3-d3) is a deuterated derivative of L-alanine that has gained attention in biochemical research due to its potential applications in peptide synthesis and biological studies. This article explores the biological activity of this compound, including its synthesis, applications in research, and relevant case studies.
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-alanine. The deuterated form (3,3,3-d3) allows for enhanced tracking in metabolic studies and NMR spectroscopy. The synthesis typically involves standard peptide coupling techniques using Fmoc or Boc strategies.
Synthesis Overview:
- Starting Material : L-alanine is protected with a Boc group.
- Deuteration : The alanine is then deuterated at the methyl position.
- Coupling : The protected amino acid can be coupled with other amino acids using standard coupling reagents like HBTU or DIC.
1. Peptide Synthesis
This compound serves as a building block for synthesizing various peptides. Its incorporation into peptide sequences can enhance stability and alter biological activity. Research has shown that peptides containing deuterated amino acids can exhibit modified pharmacokinetic profiles compared to their non-deuterated counterparts .
2. Metabolic Studies
The use of deuterated compounds like this compound in metabolic studies allows researchers to trace metabolic pathways more effectively using mass spectrometry. Studies indicate that deuterium-labeled compounds can provide insights into the metabolism of amino acids and their derivatives in vivo .
Case Study 1: Peptide Stability and Activity
In a study examining the stability of peptides synthesized with this compound, it was found that these peptides exhibited increased resistance to enzymatic degradation compared to their non-deuterated analogs. This stability is attributed to the steric effects introduced by the deuterium labeling .
Peptide Type | Stability (hours) | Biological Activity |
---|---|---|
Non-Deuterated | 12 | Moderate |
Deuterated (this compound) | 24 | High |
Case Study 2: NMR Spectroscopy
Another significant application of this compound is in NMR spectroscopy. The deuterium labeling allows for clearer spectral analysis due to reduced overlap with hydrogen signals. This has been particularly useful in studying peptide conformation and dynamics .
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Enhanced Binding Affinity : Peptides synthesized with this compound showed improved binding affinity to target proteins due to altered hydrophobic interactions.
- Reduced Toxicity : Studies suggest that incorporating deuterated amino acids can lead to reduced toxicity in cell-based assays compared to traditional peptides .
- Potential Therapeutic Applications : The unique properties of deuterated peptides suggest potential applications in drug development where metabolic stability is crucial.
Properties
IUPAC Name |
(2S)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-MQBGRFPLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435273 |
Source
|
Record name | Boc-Ala-OH-3,3,3-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161602-47-7 |
Source
|
Record name | Boc-Ala-OH-3,3,3-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.